molecular formula C21H20N2O B5764263 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline CAS No. 5693-91-4

2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline

Cat. No. B5764263
CAS RN: 5693-91-4
M. Wt: 316.4 g/mol
InChI Key: WFXXBDZBDMLXBR-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as MPQC, is a synthetic compound that belongs to the quinoline family. It has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. In one study, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study showed that 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline reduced inflammation in mice with induced colitis. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been studied for its potential use in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth. 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its relatively simple synthesis method. Additionally, 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has shown promising results in various scientific research applications. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the therapeutic potential of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline.

Future Directions

There are several future directions for research on 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One direction is to further investigate its potential use in treating Alzheimer's disease. Additionally, more studies are needed to understand the mechanism of action of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline and its potential use in treating other diseases, such as cancer and inflammation. Further research is also needed to determine the optimal dosage and administration of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline for therapeutic use.

Synthesis Methods

The synthesis of 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline involves the reaction of 3-methylbenzaldehyde with 2-aminobenzophenone in the presence of acetic anhydride and anhydrous zinc chloride. The resulting product is then treated with pyrrolidine and acetic anhydride to obtain 2-(3-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. The yield of the synthesis method is approximately 70%.

properties

IUPAC Name

[2-(3-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-15-7-6-8-16(13-15)20-14-18(21(24)23-11-4-5-12-23)17-9-2-3-10-19(17)22-20/h2-3,6-10,13-14H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXXBDZBDMLXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357796
Record name ZINC00433167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Methylphenyl)quinolin-4-yl](pyrrolidin-1-yl)methanone

CAS RN

5693-91-4
Record name ZINC00433167
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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